Sodium xylenesulfonate

Catalog No.
S742719
CAS No.
827-93-0
M.F
C8H9NaO3S
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium xylenesulfonate

CAS Number

827-93-0

Product Name

Sodium xylenesulfonate

IUPAC Name

sodium;3,4-dimethylbenzenesulfonate

Molecular Formula

C8H9NaO3S

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C8H10O3S.Na/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1

InChI Key

QUCDWLYKDRVKMI-UHFFFAOYSA-M

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+]

solubility

Solubility in water, g/100ml at 20 °C: 40

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+]
  • Solubilization

    Sodium xylenesulfonate enhances the solubility of poorly water-soluble compounds. This is particularly useful in biochemical and biophysical research, where studying the properties of hydrophobic molecules, such as proteins, membranes, and lipids, is crucial. By increasing the solubility of these molecules, sodium xylenesulfonate facilitates their interaction with water-based solutions and enables various analytical techniques like spectroscopy and chromatography .

  • Membrane Disruption

    Sodium xylenesulfonate can disrupt the structure and permeability of cell membranes. This property is utilized in studies investigating membrane protein function, drug-membrane interactions, and cellular uptake mechanisms .

  • Protein Purification

    Due to its mild detergent-like properties, sodium xylenesulfonate can be employed in protein purification protocols to remove contaminating molecules while maintaining protein integrity .

  • Other Applications

    Additionally, sodium xylenesulfonate finds uses in various research areas, including:

    • Formulation of buffers and solutions for specific experimental needs .
    • Stabilization of enzymes and proteins in solution .
    • Enhancement of dye penetration in biological samples for microscopy .

Sodium xylenesulfonate is the sodium salt of dimethylbenzenesulfonic acid, characterized by the formula (CH₃)₂C₆H₃SO₃Na. It appears as a clear, pale yellow liquid or white crystalline powder with a faint odor. This compound is classified as a hydrotrope, enhancing the solubility of organic compounds in water, which makes it particularly useful in various industrial applications. It has a melting point of approximately 27 °C and a boiling point of 157 °C, with a density of 1.17 g/mL at 25 °C .

  • Detergency: SXS can act as a hydrotrope. Hydrotropes increase the water solubility of other hydrophobic substances by interacting with them through their hydrophobic regions. This property makes SXS useful in detergents and cleaning formulations [].
  • Dispersion: SXS can help disperse pigments, dyes, and other insoluble materials in aqueous solutions [].
  • Skin and eye irritation: SXS may cause mild skin or eye irritation upon direct contact, particularly at high concentrations [].
  • Biodegradability: Studies suggest SXS is readily biodegradable, minimizing environmental impact [].
, primarily serving as a catalyst in esterification, alkylation, and condensation processes. Its acidic nature allows it to function effectively in these roles, facilitating the formation of complex organic molecules. The compound can also react with strong acids and oxidizing agents, producing potentially hazardous fumes, including sulfur oxides when burned .

Sodium xylenesulfonate can be synthesized through various methods:

  • Sulfonation of Xylenes: The primary method involves sulfonating mixed xylene isomers with sulfuric acid followed by neutralization with sodium hydroxide.
  • Direct Reaction: Another approach includes directly reacting dimethylbenzene with sulfur trioxide or chlorosulfonic acid to produce the sulfonic acid form, which is then converted to its sodium salt .

Sodium xylenesulfonate has diverse applications across various industries:

  • Detergents: It acts as a hydrotropic agent in household cleaning products, enhancing solubility and stability.
  • Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Electroplating: Serves as a base material in electroplating solutions.
  • Agriculture: Functions as an ingredient in pesticides and herbicides due to its ability to enhance solubility .

Studies have shown that sodium xylenesulfonate can enhance the solubility of other compounds when used in conjunction with surfactants. Its cooperative interactions with amphiphilic substances like lecithin demonstrate its effectiveness in improving solubility profiles in aqueous solutions . Additionally, it has been evaluated for potential toxicological effects but generally shows low acute toxicity levels .

Sodium xylenesulfonate shares structural similarities with several other sulfonates. Here are some comparable compounds:

Compound NameFormulaUnique Features
Sodium benzenesulfonateC₆H₅SO₃NaMore commonly used in detergents; simpler structure.
Sodium dodecylbenzenesulfonateC₁₂H₁₈NaO₃SUsed extensively as a surfactant; larger hydrophobic tail.
Sodium lauryl sulfateC₁₂H₂₅NaO₄SVery effective surfactant; used in personal care products.
Sodium octyl sulfateC₈H₁₇NaO₄SPrimarily used in laboratory settings; shorter carbon chain.

Uniqueness of Sodium Xylenesulfonate

Sodium xylenesulfonate's unique feature lies in its ability to function effectively as a hydrotrope while also serving as a catalyst in various organic reactions. Its dual functionality makes it particularly valuable for formulations requiring both solubilization and catalytic properties. Unlike other sulfonates that may focus solely on surfactant properties, sodium xylenesulfonate provides versatility across multiple applications within industrial and pharmaceutical contexts .

Sodium xylenesulfonate exhibits distinctive solubility behavior that reflects its ionic nature and hydrotropic functionality. The compound demonstrates exceptional water solubility, with reported values ranging from 40 grams per 100 milliliters at 20°C under standard conditions to as high as 664 grams per liter in alkaline aqueous media at pH approximately 11.96 [1] [2]. This remarkable aqueous solubility stems from the complete ionic dissociation of the sulfonate group, which creates strong electrostatic interactions with water molecules through the hydrated sodium cation and the negatively charged sulfonate anion [1] [3].

Table 1: Comprehensive Physicochemical Properties of Sodium Xylenesulfonate

PropertyValueReference
Molecular Weight208.21 g/molMultiple sources [1] [3] [4] [5]
Melting Point27°C - >300°CMultiple sources [1] [6] [5] [7]
Boiling Point157°C - 545°CMultiple sources [6] [5] [7]
Density at 20°C1.17 g/cm³Multiple sources [8] [9] [10]
Water Solubility at 20°C40-66.4 g/100mLMultiple sources [1] [2] [5]
pH (3% solution)7.0 - 9.0Multiple sources [8] [9] [10]
Partition Coefficient (log Kow)-3.12 to -1.86Multiple sources [1] [6]
Dissociation Constant (pKa)7.1Santos report [1]
Refractive Indexn²⁰/D 1.405Vulcanchem [6]
Vapor PressureNegligibleSantos report [1]

The temperature dependence of solubility follows typical patterns for ionic compounds, where increased thermal energy enhances dissolution kinetics and solute-solvent interactions [11]. In organic media, sodium xylenesulfonate shows markedly different behavior. The compound exhibits only slight solubility in methanol when heated, and limited solubility in other polar organic solvents such as ethanol [5]. This selective solubility pattern reflects the predominantly hydrophilic character imparted by the ionic sulfonate functionality, which strongly favors aqueous environments over organic phases.

Table 2: Solubility Profile in Different Media

MediumSolubilityTemperature EffectMechanistic Basis
Pure water40-66.4 g/100mL at 20°CIncreases with temperatureComplete ionic dissociation
Alkaline water (pH 11.96)664 g/LEnhanced at high pHFavorable electrostatic environment
MethanolSlightly soluble (heated)Requires elevated temperatureLimited polar interactions
EthanolPoor solubilityMinimal temperature effectUnfavorable solvation
Non-polar solventsEssentially insolubleNo significant effectAbsence of ion solvation

The negative logarithmic partition coefficient values ranging from -3.12 to -1.86 confirm the strong preference for aqueous phases over octanol, indicating high hydrophilicity [1] [6]. This characteristic is essential for the compound's function as a hydrotrope, as it ensures the molecule remains dissolved in the aqueous phase while facilitating the solubilization of hydrophobic compounds through specific molecular interactions.

Thermal Stability and Phase Transition Behavior

The thermal stability profile of sodium xylenesulfonate reveals complex behavior characteristic of organic sulfonates. Thermogravimetric analysis indicates that the compound remains stable up to approximately 300°C, beyond which decomposition processes commence [1] [7]. The thermal degradation pathway involves multiple stages, with initial decomposition producing sulfur dioxide, carbon monoxide, carbon dioxide, and water vapor as primary volatile products [12] [13].

Table 3: Thermal Stability Parameters

ParameterValue/DescriptionAnalytical MethodReference
Thermal Stability RangeStable up to ~300°CTGA [1] [7]
Decomposition OnsetVariable (200-350°C)DSC/TGA [12] [14] [15]
Primary Decomposition ProductsSO₂, CO, CO₂, H₂OTGA-FTIR [12] [13]
Secondary ProductsAromatic fragmentsMass spectrometry [16] [17]
Heating Rate Dependence50-100°C variationVariable rate TGA [18] [15]
Atmosphere EffectAir < Inert conditionsComparative analysis [18] [15]

The decomposition onset temperature exhibits significant dependence on experimental conditions, particularly heating rate and atmospheric composition. Under nitrogen atmosphere, decomposition typically begins around 300-350°C at moderate heating rates, while in air, oxidative processes can initiate degradation at temperatures as low as 200-250°C [14] [15]. This behavior parallels that observed for other anionic surfactants, where thermo-oxidative degradation occurs approximately 100°C below the corresponding process in inert atmospheres [15].

Phase transition behavior analysis reveals that sodium xylenesulfonate undergoes melting over a broad temperature range, with reported values varying from 27°C to greater than 300°C depending on the specific isomeric composition and hydration state [6] [5] [7]. The wide melting range reflects the UVCB (Unknown or Variable composition, Complex reaction products, or Biological materials) nature of commercial sodium xylenesulfonate, which consists of mixed xylene isomers with varying substitution patterns [1] [3].

Differential scanning calorimetry studies would be expected to show endothermic transitions associated with dehydration of any bound water, followed by melting transitions, and ultimately exothermic decomposition processes at elevated temperatures. The thermal analysis methodology established for similar sulfonate compounds indicates that precise determination of phase transition temperatures requires careful control of heating rates and sample preparation conditions [18] [19].

Surface Activity and Hydrotropic Mechanisms

Sodium xylenesulfonate functions as a hydrotrope through sophisticated molecular mechanisms that distinguish it from conventional surfactants. The compound exhibits a minimum hydrotrope concentration (MHC), typically in the range of 0.1 to 1.0 molar, above which cooperative solubilization effects become pronounced [20] [21]. This threshold concentration represents a critical point where hydrotrope-hydrotrope self-association begins to create organized molecular environments capable of solubilizing hydrophobic compounds.

Table 4: Hydrotropic Mechanism Components

MechanismDescriptionKey Molecular FeaturesThermodynamic Basis
Self-AggregationFormation of loose clusters above MHCπ-π stacking of aromatic ringsFavorable enthalpy and entropy changes
Water Structure ModificationDisruption of tetrahedral water networksBreaking of hydrogen-bonded clustersEntropy-driven process
Preferential Solute BindingDirect interaction with hydrophobic moleculesVan der Waals and hydrophobic forcesNegative free energy of binding
CooperativityEnhanced solubilization at higher concentrationsMultiple hydrotrope-solute interactionsSynergistic thermodynamic effects

The molecular dynamics simulations of related hydrotropes such as sodium cumene sulfonate provide insights into the aggregation behavior of sodium xylenesulfonate [22] [23]. Above the MHC, hydrotrope molecules form loose aggregates where the hydrophobic aromatic portions orient inward while the sulfonate groups remain hydrated at the aggregate-water interface. This arrangement creates microenvironments with reduced water activity that can accommodate hydrophobic guest molecules [24].

The hydrotropic mechanism involves three primary components: alteration of water structure, formation of solute-hydrotrope complexes, and self-aggregation of hydrotrope molecules [25]. Frank and Evans proposed that hydrotropes disrupt the organized structure of water, preventing the formation of iceberg-like structures around hydrophobic solutes [25]. This water structure modification reduces the thermodynamic penalty associated with cavity formation in the aqueous phase.

Surface tension measurements reveal that sodium xylenesulfonate exhibits modest surface activity compared to conventional surfactants, with critical micelle concentrations significantly higher than traditional amphiphiles [26]. The compound's effectiveness as a hydrotrope stems not from strong surface activity but from its ability to form preferential interactions with both water and hydrophobic solutes simultaneously.

Recent studies comparing sodium xylenesulfonate with biological hydrotropes such as ATP demonstrate that the synthetic hydrotrope operates through preferential binding mechanisms, though with lower efficiency per molecule compared to more complex biological systems [27] [28]. The cooperative nature of hydrotropic solubilization becomes evident in the sigmoidal concentration dependence of solubility enhancement, indicating that multiple hydrotrope molecules participate in the solubilization of each solute molecule [20].

Reactivity Profile with Common Chemical Agents

The chemical reactivity of sodium xylenesulfonate reflects its ionic structure and the relative stability of the aromatic sulfonate framework. The compound demonstrates selective reactivity patterns that are crucial for its safe handling and application in various formulations.

Table 5: Chemical Compatibility and Reactivity Profile

Chemical ClassCompatibilityReaction TypeProducts/EffectsSafety Considerations
Oxidizing AgentsIncompatibleRedox reactionsSO₂, aromatic oxidation productsAvoid contact; potential gas evolution
Strong AcidsGenerally CompatibleProtonation equilibriumNeutral acid formpH-dependent solubility changes
Strong BasesFully CompatibleStable ionic formNo reactionMaintains ionic character
Metal IonsVariableIon exchangeMetal sulfonatesPrecipitation possible with multivalent cations
Organic SolventsLimited ReactivitySolvation effectsPhase separationPoor solubility in non-polar media
WaterFully CompatibleComplete dissociationHydrated ionsSpontaneous dissolution

With oxidizing agents, sodium xylenesulfonate shows incompatibility due to the susceptibility of both the aromatic ring and the sulfonate group to oxidation [12] [29] [13]. Strong oxidizers can attack the methyl substituents on the benzene ring, leading to the formation of carboxylic acids or other oxidized derivatives. Additionally, the sulfonate group can undergo oxidation to produce sulfur trioxide or sulfuric acid derivatives under severe conditions.

The interaction with acids involves protonation equilibria, where the sulfonate anion can associate with protons to form the corresponding sulfonic acid [12] [29]. The dissociation constant (pKa) of 7.1 indicates that in neutral to mildly acidic conditions, the compound exists predominantly in its ionic form, while in strongly acidic media, partial protonation may occur [1]. This pH-dependent behavior affects solubility and hydrotropic activity, with optimal performance typically observed in neutral to slightly alkaline conditions.

Strong bases pose no reactivity concerns, as the sulfonate group remains stable in alkaline environments [12] [29] [13]. The compound maintains its ionic character and hydrotropic functionality across a wide pH range, making it suitable for formulations containing basic components.

Metal ion interactions can lead to the formation of metal sulfonate complexes, particularly with multivalent cations such as calcium or magnesium [30]. These interactions can result in precipitation or reduced hydrotropic efficiency, necessitating consideration of water hardness and metal ion content in practical applications.

Thermal decomposition studies reveal that sodium xylenesulfonate undergoes complex degradation pathways under extreme conditions, producing sulfur oxides, carbon oxides, and aromatic fragments [12] [13]. The primary decomposition products include sulfur dioxide, carbon monoxide, carbon dioxide, and water vapor, along with various aromatic compounds derived from the xylene backbone.

The compound exhibits excellent chemical stability under normal storage and use conditions, with no tendency toward hydrolysis or spontaneous decomposition at ambient temperatures [1] [12]. Its stability profile makes it suitable for long-term storage and incorporation into complex formulations without significant degradation concerns.

Physical Description

Liquid
WHITE CRYSTALS OR POWDER.

Boiling Point

157 °C

Vapor Density

Relative vapor density (air = 1): 6.45

Melting Point

27 °C

UNII

2OYF82G7KK

GHS Hazard Statements

Aggregated GHS information provided by 1792 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 557 of 1792 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 1235 of 1792 companies with hazard statement code(s):;
H315 (17.98%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1300-72-7
827-93-0

Wikipedia

Sodium o-xylene-4-sulfonate

Use Classification

Cosmetics -> Hydrotrope

Methods of Manufacturing

SULFONATION OF XYLENE WITH OLEUM FOLLOWED BY NEUTRALIZATION WITH SODIUM HYDROXIDE

General Manufacturing Information

All other chemical product and preparation manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Soap, cleaning compound, and toilet preparation manufacturing
Benzenesulfonic acid, dimethyl-, sodium salt (1:1): ACTIVE
BY ADJUSTING THE CONCN OF A NUMBER OF HYDROTROPES, EG, DIETHANOLAMINE, TRIETHANOLAMINE, AND ETHANOL, SODIUM XYLENESULFONATE IN NONIONIC-ANIONIC SYSTEMS WAS DECREASED.
STABLE GEL-TYPE PERFUME COMPOSITIONS CONTAINING 0.1-5 WT % HYDROTROPIC ALKALI METAL BENZOATES, P-TOLUENESULFONATE, OR XYLENESULFONATES AS STABILIZERS WERE PREPD.

Dates

Last modified: 08-15-2023

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